![molecular formula C17H16N4O2S B2819909 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1788543-44-1](/img/structure/B2819909.png)
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide
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Overview
Description
The compound “N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings such as furan, imidazole, pyrazole, and thiophene . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several heterocyclic rings including furan, imidazole, pyrazole, and thiophene. These rings would be connected through carbon-carbon and carbon-nitrogen bonds. The compound also contains a carboxamide group, which would contribute to its polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the furan ring could undergo electrophilic substitution reactions . The imidazole and pyrazole rings could participate in nucleophilic substitution reactions or act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of multiple heterocyclic rings and a carboxamide group would likely make the compound relatively polar. This could influence its solubility, boiling point, and melting point .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The furan nucleus is an essential synthetic technique in the search for new drugs .
Antitumor Activities
Some furan derivatives have shown potential antitumor activities . For instance, compound 5c exhibited potential antitumor activities against most of the tested subpanel tumor cell lines .
Treatment of Lung Cancer
A new chalcone series, which includes furan derivatives, has been developed that may be useful in the treatment of lung cancer . Molecular docking studies were performed on the most two effective chalcones .
Anti-inflammatory and Analgesic Properties
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, including anti-inflammatory and analgesic properties .
Antioxidant Properties
Furan derivatives have been found to have antioxidant properties . This makes them useful in the treatment of diseases caused by oxidative stress.
Antiviral Properties
Furan derivatives have also been found to have antiviral properties . This makes them potentially useful in the treatment of various viral infections.
Future Directions
Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, which is similar to the imidazole ring in the given compound, have been found to bind with high affinity to multiple receptors . Similarly, furan derivatives have shown remarkable therapeutic efficacy . Therefore, it can be inferred that the compound might interact with multiple targets, contributing to its biological activity.
Mode of Action
Compounds containing indole and furan moieties have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound might interact with its targets, leading to changes that result in these biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Similarly, furan derivatives have been used in various disease areas . Therefore, it can be inferred that this compound might affect multiple biochemical pathways, leading to downstream effects related to its biological activities.
Result of Action
Based on the known biological activities of indole and furan derivatives , it can be inferred that the compound might have a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-9-15(24-11-12)17(22)18-4-5-20-6-7-21-16(20)10-13(19-21)14-3-2-8-23-14/h2-3,6-11H,4-5H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUBZPFZPWKGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide |
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